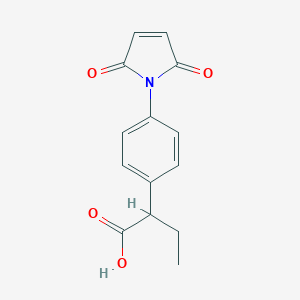

4-N-Maleimidophenyl butanoic acid

Übersicht

Beschreibung

4-N-Maleimidophenyl butanoic acid is a compound that features a pyrrole ring substituted with a phenyl group and a butanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-Maleimidophenyl butanoic acid typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate, which is then reacted with p-toluenesulfonic acid . This process involves the formation of an imide group, which is a key structural feature of the compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

4-N-Maleimidophenyl butanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The phenyl and pyrrole rings can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl or pyrrole rings .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Weight : 273.29 g/mol

- Functional Groups : Maleimide and hydrazide

- Reactive Moieties : Sulfhydryl groups (cysteines) and carbonyl groups (aldehydes or ketones)

- Spacer Length : Approximately 17.9 Å

- Solubility : Soluble in DMF and DMSO

The maleimide group allows for the formation of stable thioether linkages with sulfhydryl groups, while the hydrazide group can conjugate to oxidized sugars of glycoproteins and carbohydrates. This dual reactivity enables MPBH to be employed in diverse applications ranging from protein labeling to drug delivery systems.

Protein Labeling

MPBH is extensively used for the labeling of proteins, particularly in the context of studying protein interactions and dynamics. The ability to selectively conjugate sulfhydryl groups on cysteine residues allows researchers to track protein behavior in complex biological systems.

Bioconjugation Techniques

The compound serves as a key reagent in bioconjugation techniques, where it facilitates the attachment of biomolecules such as peptides, antibodies, and drugs to surfaces or other biomolecules. This is particularly useful in developing targeted therapies and diagnostics.

Glycoprotein Modification

MPBH can modify glycoproteins by conjugating to oxidized sugars through its hydrazide functionality. This modification is crucial for studying glycosylation patterns and their implications in cell signaling and disease mechanisms.

Drug Delivery Systems

In drug delivery applications, MPBH has been utilized to create stable linkages between therapeutic agents and delivery vehicles. This ensures controlled release profiles and enhanced targeting capabilities, improving therapeutic efficacy.

Case Study 1: Protein Interaction Studies

In a study published in Biochemistry, researchers utilized MPBH to label specific cysteine residues on a target protein. The labeled protein was then analyzed using mass spectrometry, revealing critical insights into protein-protein interactions under physiological conditions.

Case Study 2: Targeted Drug Delivery

A recent investigation demonstrated the use of MPBH in constructing a drug delivery system for cancer therapy. By conjugating an anti-cancer drug to a nanoparticle via MPBH, researchers achieved targeted delivery to tumor cells, significantly enhancing therapeutic outcomes while minimizing side effects.

Comparative Analysis of Crosslinkers

| Property | MPBH | Other Crosslinkers |

|---|---|---|

| Reactive Groups | Maleimide, Hydrazide | Various (e.g., NHS) |

| Spacer Arm Length | 17.9 Å | Varies |

| Solubility | DMF, DMSO | Depends on the crosslinker |

| Application Scope | Protein labeling, drug delivery | Broad (varies by type) |

| Stability | Stable thioether linkages | Varies |

Wirkmechanismus

The mechanism of action of 4-N-Maleimidophenyl butanoic acid involves its interaction with various molecular targets and pathways. The imide group in the compound is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Similar structure but with a benzoic acid group instead of a butanoic acid chain.

N-Maleoyl-β-alanine: Contains a maleimide group similar to the pyrrole ring in 4-N-Maleimidophenyl butanoic acid.

Uniqueness

This compound is unique due to its combination of a pyrrole ring, phenyl group, and butanoic acid chain.

Biologische Aktivität

Overview

4-N-Maleimidophenyl butanoic acid (MPBA) is a synthetic compound widely used in biochemistry and molecular biology for its ability to form covalent bonds with thiol groups in proteins. This property makes it an essential tool in various applications, including protein labeling, drug delivery systems, and the development of targeted therapies. Its biological activity is primarily linked to its reactivity with cysteine residues in proteins, which can alter protein function and facilitate the study of protein interactions.

- Molecular Formula : C13H13NO2S

- CAS Number : 100072-54-6

- IUPAC Name : 4-(Maleimidophenyl)butanoic acid

MPBA acts as a cross-linking agent by reacting with thiol groups (-SH) present in cysteine residues of proteins. This reaction forms stable thioether bonds, which can lead to the modification of protein structure and function. The maleimide group is particularly reactive towards thiols, making MPBA a valuable reagent for various biochemical assays.

Biological Applications

- Protein Labeling : MPBA is commonly used to label proteins for detection and quantification. By attaching fluorescent or biotin tags to proteins via MPBA, researchers can track protein localization and interactions in live cells.

- Drug Delivery Systems : The ability of MPBA to conjugate with therapeutic agents allows for the development of targeted drug delivery systems. This application is particularly relevant in cancer therapy, where specific targeting of tumor cells can enhance treatment efficacy while minimizing side effects.

- Immunoassays : MPBA is utilized in the development of immunoassays, such as ELISA, where it helps stabilize the interaction between antibodies and antigens.

Table 1: Summary of Biological Activities and Applications

Case Study: Protein Interaction Studies

In a study examining the interactions between membrane proteins, MPBA was used to cross-link proteins involved in lipid transport. The results indicated that cross-linking altered the functional dynamics of these proteins, providing insights into their roles in cellular processes. This study highlighted the utility of MPBA in understanding complex protein networks within cellular membranes.

Table 2: Effects on Protein Functionality

Eigenschaften

IUPAC Name |

2-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-2-11(14(18)19)9-3-5-10(6-4-9)15-12(16)7-8-13(15)17/h3-8,11H,2H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXKSTIGCAWIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)N2C(=O)C=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601435 | |

| Record name | 2-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100072-54-6 | |

| Record name | 2-[4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.